N-methoxy-N-methyl-2-(p-tolyloxy)acetamide
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Overview
Description
N-methoxy-N-methyl-2-(p-tolyloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a methyl group, and a p-tolyloxy group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(p-tolyloxy)acetamide can be achieved through several synthetic routes. One common method involves the reaction of p-toluidine with o-vanillin to form an imine intermediate, which is then reduced using sodium borohydride to yield the desired acetamide . The reaction conditions typically involve the use of methanol as a solvent and glacial acetic acid to neutralize excess sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the elimination of recrystallization steps can prevent product loss and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(p-tolyloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-methoxy-N-methyl-2-(p-tolyloxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide
- N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
- 2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-p-tolyl-acetamide
Uniqueness
N-methoxy-N-methyl-2-(p-tolyloxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy and p-tolyloxy groups differentiates it from other similar compounds and influences its behavior in various chemical and biological contexts .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9-4-6-10(7-5-9)15-8-11(13)12(2)14-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQWZBRSSYWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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